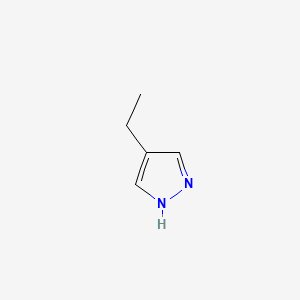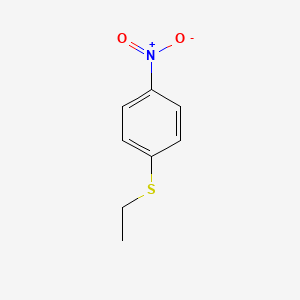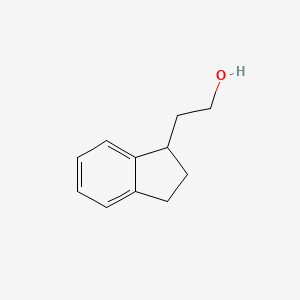
2-(Trifluoromethyl)naphthalene
Vue d'ensemble
Description
2-(Trifluoromethyl)naphthalene is a chemical compound with the molecular formula C11H7F3. It has a molecular weight of 196.16800 . It’s a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon .
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)naphthalene and its derivatives has been the subject of various studies . For instance, one approach involves the oxidative trifluoromethylation of various C-H bonds . This process is often catalyzed by copper or can be metal-free .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)naphthalene consists of a naphthalene core with a trifluoromethyl group attached. The exact mass of the molecule is 196.05000 . Naphthalene dyes have a rigid plane and large π-electron conjugation, which gives them high quantum yield and excellent photostability .Chemical Reactions Analysis
The chemical reactions involving 2-(Trifluoromethyl)naphthalene are diverse. One notable reaction is the chemoselective catalytic hydrodefluorination of trifluoromethylalkenes . This reaction allows for the construction of gem-difluoroalkenes and terminal monofluoroalkenes .Applications De Recherche Scientifique
Synthesis and Properties
2-(Trifluoromethyl)naphthalene is involved in the field of naphthalene diimides (NDIs), which have applications ranging from supramolecular chemistry to molecular switching devices. NDIs, including core-substituted ones, are significant in artificial photosynthesis and solar cell technology. Developments in NDI chemistry showcase potential in areas like catalysis through anion-π interactions and DNA intercalations for medicinal purposes (Kobaisi et al., 2016).
Regiochemistry in Metalation
In chemical synthesis, 2-(trifluoromethyl)naphthalene exhibits unique behaviors during metalation. Depending on the reagents used, it can undergo deprotonation at specific positions, which is crucial for developing targeted chemical compounds (Ruzziconi et al., 2010).
Material and Supramolecular Science
Naphthalene diimides, including those with trifluoromethyl groups, find extensive application in material and supramolecular science. Their roles in conducting thin films, molecular sensors, and in the creation of supramolecular ensembles like "nanotubes" are noteworthy. These applications exploit the structural and electronic properties of these compounds (Bhosale et al., 2008).
Removal from Aqueous Solutions
2-(Trifluoromethyl)naphthalene-related compounds like naphthalene-2-ol have been studied for their removal from aqueous solutions, particularly in the context of environmental pollution. Techniques like solvent extraction have been researched for their efficiency in removing such compounds from water, emphasizing the importance of environmental safety and pollution control (Shao et al., 2016).
Electron Acceptance and Photophysical Properties
The trifluoromethyl group significantly alters the electron acceptance capabilities of naphthalene diimides. This alteration is crucial in the development of compounds for electronic and photonic applications. The study of these compounds' radical anions provides insights into their potential use in advanced materials and technologies (Roznyatovskiy et al., 2014).
Orientations Futures
Future research directions could involve further exploration of the synthesis, reactions, and applications of 2-(Trifluoromethyl)naphthalene. For instance, the development of more efficient methods for introducing the CF3 group into various organic molecules is of interest . Additionally, the use of 2-(Trifluoromethyl)naphthalene in the construction of other fluorine-containing molecules could be explored .
Propriétés
IUPAC Name |
2-(trifluoromethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3/c12-11(13,14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMYQFCVFSVGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446043 | |
| Record name | 2-(trifluoromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)naphthalene | |
CAS RN |
581-90-8 | |
| Record name | 2-(trifluoromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-1,4-dioxaspiro[4.4]nonane](/img/structure/B1313461.png)










![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)